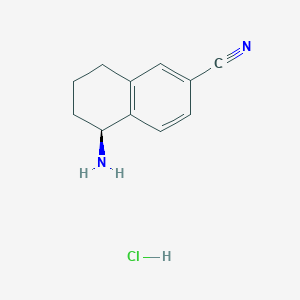

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride

Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex aromatic-aliphatic hybrid structures. The base name derives from the tetrahydronaphthalene core system, which consists of a benzene ring fused to a cyclohexane ring where the cyclohexane portion is fully saturated. The complete systematic name this compound precisely describes the stereochemical configuration and functional group positioning.

The stereochemical designation (S) at the 5-position follows the Cahn-Ingold-Prelog priority rules, indicating the absolute configuration of the chiral center. This designation is crucial for distinguishing this enantiomer from its (R)-counterpart, which exhibits the opposite stereochemical arrangement. The amino group at position 5 creates the chiral center, while the carbonitrile group at position 2 provides additional structural complexity and chemical reactivity.

Properties

IUPAC Name |

(5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13;/h4-6,11H,1-3,13H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVGTFOEOYKYJO-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=C(C=C2)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744451 | |

| Record name | (5S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212852-88-4 | |

| Record name | (5S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride typically involves multi-step organic reactions. One common method includes the reduction of a corresponding nitro compound followed by a cyanation reaction. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to (S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride exhibit significant antidepressant effects. The tetrahydronaphthalene structure is known to interact with the serotonin and norepinephrine transporters, which are crucial in the modulation of mood disorders. A study demonstrated that derivatives of this compound showed improved binding affinity to these targets compared to traditional antidepressants .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. This makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthetic Methodologies

Multicomponent Reactions

this compound can be synthesized through multicomponent reactions (MCRs), which are efficient for constructing complex molecular architectures. MCRs involving this compound have been reported to yield high purity and efficiency, making it a valuable intermediate in organic synthesis .

Catalytic Applications

This compound is also utilized as a ligand in asymmetric catalysis. Its chiral nature allows for the development of enantioselective reactions that are essential in producing pharmaceuticals with specific configurations. The use of this compound in catalysis has shown promising results in generating desired products with high optical purity .

Material Sciences

Polymer Composites

In material science applications, this compound has been explored as a building block for polymer composites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Studies have shown that composites containing this compound exhibit improved tensile strength and elasticity compared to conventional materials .

Nanomaterials

The compound's unique chemical properties allow it to be used in the synthesis of nanomaterials. Research indicates that it can serve as a precursor for creating nanostructured materials with applications in electronics and photonics. The ability to manipulate its structure at the nanoscale opens avenues for innovative applications in sensors and energy storage devices .

Mechanism of Action

The mechanism by which (S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Functional Group Variations

Key analogs differ in substituents on the tetrahydronaphthalene scaffold, influencing physicochemical and pharmacological properties.

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| (S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride | 1212852-88-4 | C₁₁H₁₃ClN₂ | 208.45 | -NH₂, -C≡N, HCl salt |

| (S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride | 2061996-77-6 | C₁₂H₁₆ClNO₂ | 241.71 | -NH₂, -COOCH₃, HCl salt |

| 3-Acetyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarbonitrile* | N/A | ~C₁₇H₂₂ClNO | ~299.87 | -C≡N, -COCH₃, 5,5,8,8-tetramethyl |

| 5,6,7,8-Tetrahydro-3-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde* | N/A | ~C₁₆H₂₃ClO₂ | ~282.80 | -CHO, -OCH₃, 5,5,8,8-tetramethyl |

Substituent Effects on Properties

- Polarity and Solubility: The carbonitrile group in the target compound confers moderate polarity, whereas the methyl ester in the analog (CAS: 2061996-77-6) increases hydrophilicity due to the carboxylate moiety.

- Hydrogen Bonding : The -NH₂ and -C≡N groups in the target compound participate in hydrogen bonding, influencing crystal packing and solubility. In contrast, the -COOCH₃ group in the ester analog may engage in stronger dipole-dipole interactions .

Pharmacological Implications

- Target Selectivity : The carbonitrile group’s electron-withdrawing nature may enhance interactions with cysteine residues in enzyme active sites, unlike the ester or aldehyde groups in analogs.

- Synthetic Utility : The methyl ester analog (CAS: 2061996-77-6) serves as a precursor for hydrolysis to carboxylic acids, broadening derivatization options compared to the carbonitrile .

Biological Activity

(S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C11H12ClN

- Molecular Weight : 201.68 g/mol

- CAS Number : 1097196-62-7

The compound features a naphthalene backbone with an amino group and a carbonitrile substituent, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydronaphthalene have been studied for their ability to inhibit tumor growth in various cancer cell lines.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress.

- Anti-inflammatory Properties : There is evidence that compounds with a similar naphthalene structure can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Amino Group Positioning : The position and nature of the amino group significantly influence the compound's interaction with biological targets.

- Carbonitrile Functionality : The presence of the carbonitrile group enhances lipophilicity and may improve cellular permeability.

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored a series of tetrahydronaphthalene derivatives and found that modifications at the amino position led to increased potency against breast cancer cell lines (IC50 values ranging from 1 to 10 µM) .

- Neuroprotection Research : Another investigation highlighted the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The study reported a significant reduction in cell death at concentrations as low as 5 µM .

- Inflammation Inhibition : A recent study demonstrated that derivatives could reduce TNF-alpha levels in LPS-stimulated macrophages by up to 50%, indicating potential for inflammatory disease treatment .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes and purification strategies for (S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride?

Methodological Answer:

The synthesis typically involves catalytic hydrogenation of a naphthalene precursor followed by chiral resolution to isolate the (S)-enantiomer. Key steps include:

- Cyano group introduction via nucleophilic substitution or nitrile coupling under inert conditions.

- Enantiomeric resolution using chiral chromatography (e.g., RP-HPLC with a chiral stationary phase) or enzymatic kinetic resolution .

- Purification via recrystallization in ethanol/water mixtures, monitored by TLC or HPLC for purity (>97%, as per CAS specifications ).

Critical Note: Ensure anhydrous conditions during nitrile formation to avoid hydrolysis.

Basic: How is the structural conformation of the tetrahydronaphthalene ring system validated experimentally?

Methodological Answer:

The puckered conformation of the tetrahydronaphthalene ring is analyzed using:

- X-ray crystallography : Refinement with SHELXL (SHELX suite) to determine bond lengths, angles, and ring puckering parameters .

- Ring puckering coordinates : Apply Cremer-Pople parameters (Q, θ, φ) to quantify deviations from planarity (see General Definition of Ring Puckering Coordinates for mathematical models ).

- NMR spectroscopy : H-H coupling constants (e.g., ) correlate with dihedral angles to infer ring flexibility.

Advanced: How do stereochemical and conformational variations impact the compound's pharmacological activity?

Methodological Answer:

- Molecular docking studies : Compare (S)- and (R)-enantiomers' binding affinities to target receptors (e.g., dopamine or serotonin transporters) using software like AutoDock Vina.

- Free-energy perturbation (FEP) : Quantify enantiomer-specific interactions with biological targets .

- In vitro assays : Assess IC values in receptor inhibition assays to correlate stereochemistry with potency.

Data Contradiction Note: Structural analogs show conflicting results—some studies report (S)-enantiomer selectivity, while others note off-target effects due to ring flexibility .

Advanced: What analytical strategies resolve discrepancies in purity assessments between HPLC and mass spectrometry?

Methodological Answer:

- RP-HPLC robustness testing : Vary column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase pH (±0.2) to validate method stability (refer to Table 7 in DEVELOPMENT AND VALIDATION OF NOVEL RP-HPLC METHOD ).

- High-resolution MS (HRMS) : Confirm molecular ion ([M+H] at m/z 208.0734 for CHNCl) and rule out co-eluting impurities.

- Cross-validation : Use differential scanning calorimetry (DSC) to detect polymorphic impurities not resolved by chromatography.

Advanced: How can computational modeling predict the compound's stability under varying pH conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate protonation states of the amino group at physiological pH (7.4) and acidic environments (pH 2.0).

- Hydrolysis pathways : Simulate nitrile group reactivity using transition-state models in Gaussian 08.

- Experimental validation : Compare predicted degradation products (e.g., carboxylic acid derivatives) with LC-MS/MS data .

Advanced: What safety protocols are critical for handling this compound given its toxicity profile?

Methodological Answer:

- Exposure control : Use fume hoods (≥0.5 m/s face velocity) and PPE (nitrile gloves, lab coats) to prevent skin/eye contact (H315, H319 hazards ).

- Acute toxicity mitigation : Administer activated charcoal within 1 hour of accidental ingestion (H302 ).

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before incineration by licensed facilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.